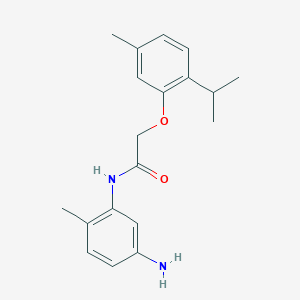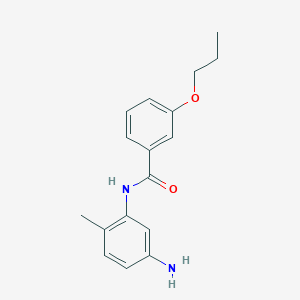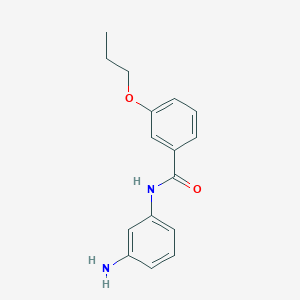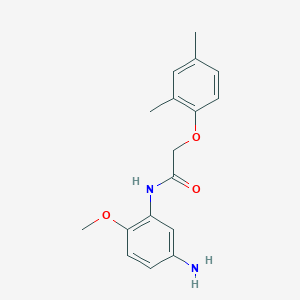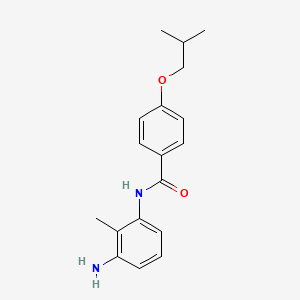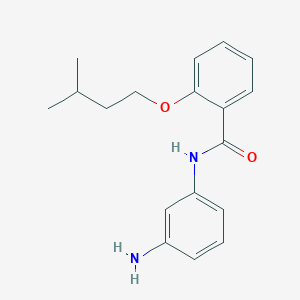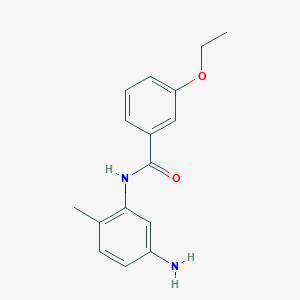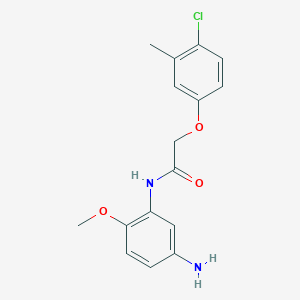
N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide
Vue d'ensemble
Description
N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide is a useful research compound. Its molecular formula is C16H15Cl2FN2O2 and its molecular weight is 357.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dipeptidyl Peptidase IV Inhibitors : Novel series of related butanamides have been investigated for their role as potent and selective dipeptidyl peptidase IV (DPP-4) inhibitors. This is significant in the context of glucose regulation and potential treatment of type 2 diabetes. (Nitta et al., 2012)
Lipoxygenase Inhibitors : Research has been conducted on derivatives of butanamide as potential lipoxygenase inhibitors. These findings contribute to the development of new therapeutic agents for inflammation-related diseases. (Aziz‐ur‐Rehman et al., 2016)
Tyrosinase and Melanin Inhibitors : Butanamide derivatives have been synthesized and evaluated as inhibitors of tyrosinase and melanin. This has applications in the development of depigmentation drugs with minimal side effects. (Raza et al., 2019)
Crystal Structure Analysis : The crystal structure of a related compound, 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, was determined, contributing to the understanding of the structural aspects of these compounds. (Huang Ming-zhi et al., 2005)
Matrix Metalloproteinase Inhibitors for PET Imaging : Novel fluorinated derivatives of broad-spectrum matrix metalloproteinase inhibitors have been synthesized, with potential applications in positron emission tomography (PET) imaging of activated MMPs in pathological processes. (Wagner et al., 2007)
Potential Pesticides : New derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide have been characterized as potential pesticides. This demonstrates the compound's utility in agricultural applications. (Olszewska et al., 2008)
Antibacterial Agents : The compound has been studied as a part of antibacterial agents, particularly effective against Gram-positive and Gram-negative bacteria. (Kuramoto et al., 2003)
Propriétés
IUPAC Name |
N-(5-amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2FN2O2/c17-10-3-6-15(12(18)8-10)23-7-1-2-16(22)21-14-9-11(20)4-5-13(14)19/h3-6,8-9H,1-2,7,20H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKLXZZAUCEVID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


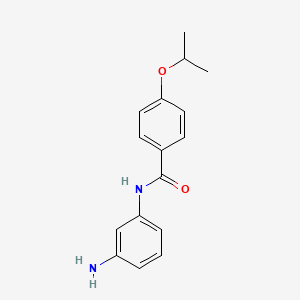
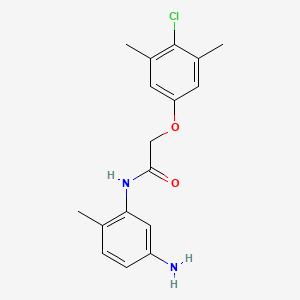
![N-(3-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide](/img/structure/B1384973.png)
